molecular formula C34H40BrOP B12520228 Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide CAS No. 651331-83-8

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide

Cat. No.: B12520228
CAS No.: 651331-83-8
M. Wt: 575.6 g/mol
InChI Key: SCIZISHAENXXFP-UHFFFAOYSA-M
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Description

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide is a chemical compound with the molecular formula C34H40BrOP. It is a phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction scheme can be represented as follows:

Ph3P+R-BrPh3P+RBr\text{Ph}_3\text{P} + \text{R-Br} \rightarrow \text{Ph}_3\text{P}^+\text{R} \text{Br}^- Ph3​P+R-Br→Ph3​P+RBr−

where Ph represents a phenyl group and R represents the 9-(phenylmethoxy)nonyl group. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can interact with different molecular targets, facilitating the formation or breaking of chemical bonds. The bromide anion can also participate in reactions, acting as a leaving group in substitution reactions .

Comparison with Similar Compounds

Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide can be compared with other similar phosphonium salts, such as:

  • Phosphonium, triphenylmethyl-, bromide
  • Phosphonium, triphenylpropyl-, bromide
  • Phosphonium, triphenylbutyl-, bromide

These compounds share similar chemical properties and reactivity but differ in the alkyl group attached to the phosphonium cation. The unique structure of this compound, with its 9-(phenylmethoxy)nonyl group, imparts specific reactivity and applications that distinguish it from other phosphonium salts .

Properties

CAS No.

651331-83-8

Molecular Formula

C34H40BrOP

Molecular Weight

575.6 g/mol

IUPAC Name

triphenyl(9-phenylmethoxynonyl)phosphanium;bromide

InChI

InChI=1S/C34H40OP.BrH/c1(2-4-18-28-35-30-31-20-10-6-11-21-31)3-5-19-29-36(32-22-12-7-13-23-32,33-24-14-8-15-25-33)34-26-16-9-17-27-34;/h6-17,20-27H,1-5,18-19,28-30H2;1H/q+1;/p-1

InChI Key

SCIZISHAENXXFP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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